molecular formula C7H4BrCl2F B2732311 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene CAS No. 1534467-43-0

5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene

Cat. No. B2732311
CAS RN: 1534467-43-0
M. Wt: 257.91
InChI Key: IAWIRPWKAFHBFS-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene is a chemical compound that belongs to the class of halogenated benzenes. It has a molecular formula of C7H3BrCl2F and a molecular weight of 267.41 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Polymer Chemistry

  • Halogenated benzenes, including derivatives similar to "5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene," have been explored for their reactivity and utility in organic synthesis. For instance, triazidation of trifluorobenzenes has been studied, demonstrating the selective transformation into triazidobenzenes, which are useful as photoactive cross-linking reagents in polymer chemistry and as starting materials for the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013). This highlights the potential of halogenated benzene derivatives in facilitating novel synthetic pathways and applications in material science.

Electrochemical Studies

  • The electrochemical behavior of halobenzenes, including processes like dehalogeno-defluorination, has been investigated to understand the mechanistic aspects of their reactions. This research contributes to the broader knowledge of halogenated compounds' reactivity under electrochemical conditions, providing insights into their behavior and potential applications in synthesis and industrial processes (Horio et al., 1996).

Spectroscopy and Physical Chemistry

  • Studies on the vibrational spectra of halobenzene cations have been conducted to explore their electronic states, contributing to the fundamental understanding of these molecules' physical and chemical properties. Such research is pivotal in areas like spectroscopy, quantum chemistry, and the development of materials with specific electronic characteristics (Kwon, Kim, & Kim, 2002).

Halogen Bonding and Hydrogen Bond Acceptors

  • The role of halocarbons, including halogenated benzenes, as hydrogen bond acceptors has been explored, revealing their potential in forming weak but significant interactions. Such studies are crucial for designing molecular assemblies, understanding molecular recognition processes, and developing new materials based on halogen bonding (Robertson et al., 2018).

properties

IUPAC Name

5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWIRPWKAFHBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCl)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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